

Application Note: Orcinol Method for Quantitative Estimation of RNA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orcinol*

Cat. No.: *B057675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Orcinol** method is a well-established and cost-effective colorimetric assay for the quantitative determination of Ribonucleic Acid (RNA). This technique is particularly useful for estimating the concentration of total RNA in a sample. The method relies on the specific reaction of pentose sugars, such as the ribose found in RNA, with **orcinol** in the presence of an acid and a catalyst to produce a colored product. The intensity of the resulting color is directly proportional to the amount of RNA present in the sample and can be quantified using a spectrophotometer.

Principle of the Method

The **Orcinol** method is based on a two-step chemical reaction.^{[1][2]} First, under strong acidic conditions and heat, the ribose sugar of the RNA backbone is dehydrated to form furfural.^{[1][3]} Subsequently, this furfural derivative reacts with **orcinol** in the presence of ferric chloride (FeCl_3), which acts as a catalyst, to yield a characteristic green-colored complex.^{[1][3][4]} The absorbance of this green solution is measured at a maximum wavelength of approximately 665 nm.^{[1][4]} It is important to note that while the reaction is selective for pentoses, DNA (containing deoxyribose) can cause some interference, though its reactivity is significantly lower.^{[1][5]} The reaction is particularly sensitive for purine-bound ribose.^[3]

Experimental Protocols

Materials and Reagents

- Standard RNA Solution: A stock solution of known concentration (e.g., 200 µg/mL) prepared in a suitable buffer such as buffered saline or 1N perchloric acid.[4]
- **Orcinol** Reagent: To prepare 100 mL of the reagent, dissolve 0.1 g of ferric chloride (FeCl₃) in 100 mL of concentrated hydrochloric acid (HCl). To this solution, add 3.5 mL of a 6% (w/v) solution of **orcinol** in ethanol. This reagent should be prepared fresh.[4]
- Buffered Saline (optional): 0.5 M NaCl, 0.015 M sodium citrate, pH 7.0.[4]
- Unknown RNA Sample: The sample to be quantified, appropriately diluted if necessary.
- Glassware: Test tubes, pipettes, and spectrophotometer cuvettes.
- Equipment: Spectrophotometer, vortex mixer, and a boiling water bath.

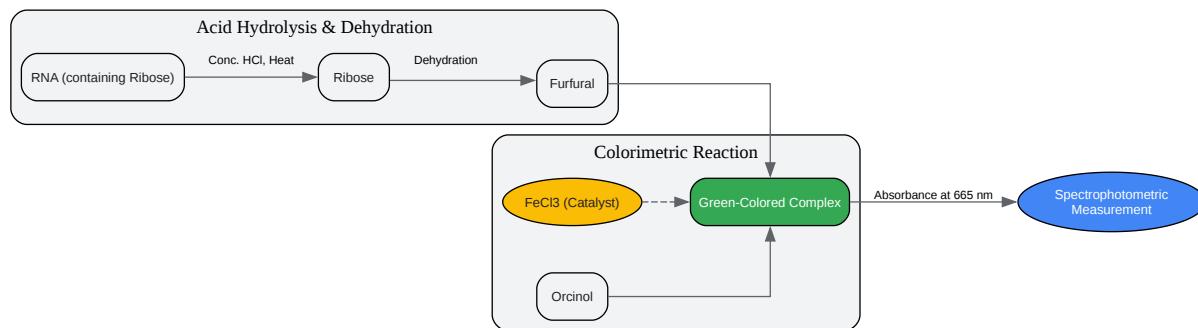
Procedure for Standard Curve Preparation

- Set up a series of labeled test tubes: Label tubes for a blank and a range of RNA standards (e.g., 0, 20, 40, 60, 80, 100 µg of RNA).
- Prepare the standards: Pipette increasing volumes of the standard RNA solution (e.g., 0, 0.1, 0.2, 0.3, 0.4, and 0.5 mL of a 200 µg/mL stock) into the corresponding test tubes.
- Adjust the volume: Add distilled water to each tube to bring the total volume to 1 mL. The blank tube will contain 1 mL of distilled water.[4]
- Add **Orcinol** Reagent: Add 2 mL of the freshly prepared **Orcinol** reagent to each test tube, including the blank.[4]
- Mix thoroughly: Mix the contents of each tube by vortexing.
- Incubation: Place all the test tubes in a boiling water bath for 20 minutes.[4]
- Cooling: After incubation, cool the test tubes to room temperature.

- Measure Absorbance: Measure the absorbance of each standard and the blank at 665 nm using a spectrophotometer. Set the spectrophotometer to zero with the blank.
- Plot the Standard Curve: Plot a graph with the concentration of RNA (μ g) on the x-axis and the corresponding absorbance at 665 nm on the y-axis. This should yield a linear standard curve.

Procedure for Unknown RNA Sample Quantification

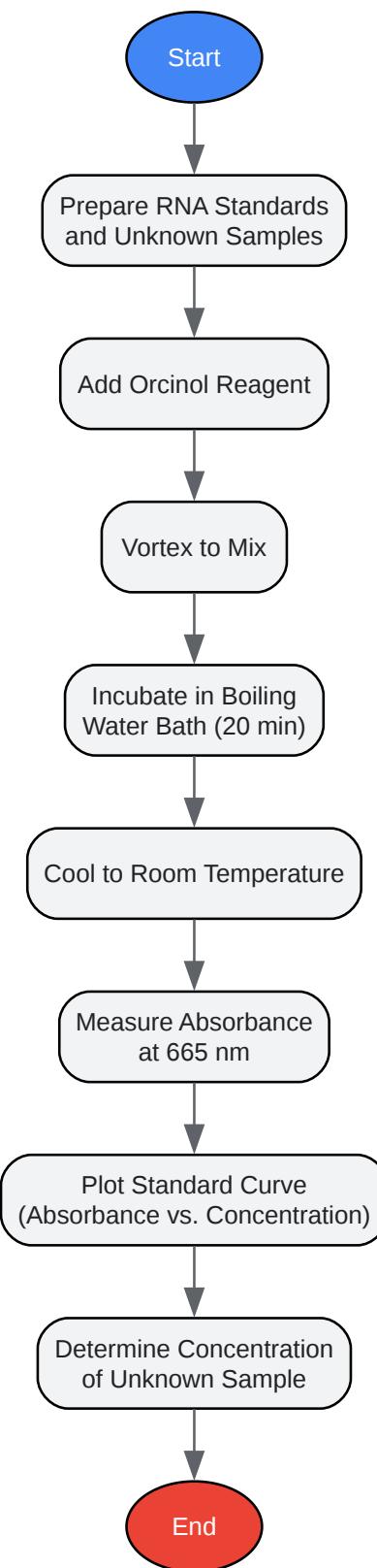
- Prepare the unknown sample: Pipette 1 mL of the unknown RNA sample into a labeled test tube. If the approximate concentration is unknown, it is advisable to prepare a few different dilutions.
- Follow the reaction steps: Add 2 mL of the **Orcinol** reagent to the unknown sample tube.
- Mix, incubate, and cool: Follow steps 5, 6, and 7 from the standard curve preparation procedure.
- Measure Absorbance: Measure the absorbance of the unknown sample at 665 nm.
- Determine Concentration: Using the standard curve, determine the concentration of RNA in the unknown sample by finding the concentration that corresponds to its absorbance value.


Data Presentation

The following table can be used to record and present the data obtained from the **Orcinol** method for RNA estimation.

Test Tube	Volume of Standard RNA (mL)	Volume of Distilled Water (mL)	Concentration of RNA (µg)	Absorbance at 665 nm
Blank	0.0	1.0	0	0.000
Standard 1	0.1	0.9	20	Record Absorbance
Standard 2	0.2	0.8	40	Record Absorbance
Standard 3	0.3	0.7	60	Record Absorbance
Standard 4	0.4	0.6	80	Record Absorbance
Standard 5	0.5	0.5	100	Record Absorbance
Unknown 1	1.0 (of unknown)	0.0	To be determined	Record Absorbance
Unknown 2	1.0 (of unknown)	0.0	To be determined	Record Absorbance

Visualizations


Signaling Pathway and Chemical Reaction

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway of the **Orcinol** method for RNA estimation.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantitative estimation of RNA using the **Orcinol** method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. examtube.in [examtube.in]
- 2. To estimate the concentration of RNA by Orcinol reaction Aim Principle O.. [askfilo.com]
- 3. himedialabs.com [himedialabs.com]
- 4. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 5. askfilo.com [askfilo.com]
- To cite this document: BenchChem. [Application Note: Orcinol Method for Quantitative Estimation of RNA]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057675#orcinol-method-for-quantitative-estimation-of-rna>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com